molecular formula C16H19N5O7 B016731 2',3',5'-Tri-O-acetyladenosine CAS No. 7387-57-7

2',3',5'-Tri-O-acetyladenosine

Cat. No. B016731
CAS RN: 7387-57-7
M. Wt: 393.35 g/mol
InChI Key: GCVZNVTXNUTBFB-XNIJJKJLSA-N
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Description

Synthesis Analysis

The synthesis of 2',3',5'-Tri-O-acetyladenosine involves selective acetylation of adenosine. A simple and efficient route to N6-acetyl-2',3',5'-tri-O-acetyladenosine was developed based on selective N-deacetylation of pentaacetylated adenosine with methanol at room temperature in the presence of imidazole, achieving a total yield of 80-85% starting from adenosine (Tararov et al., 2011).

Molecular Structure Analysis

The molecular structure of 3'-O-acetyladenosine, a related compound, shows a syn glycosidic conformation with an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) atom of the base, indicating a similar potential structural configuration for 2',3',5'-Tri-O-acetyladenosine. The sugar is C(2')-endo puckered, and the acetate group is only slightly twisted around the C(3')-O(3') bond (Hall et al., 1970).

Chemical Reactions and Properties

2',3',5'-Tri-O-acetyladenosine reacts with aryl chloroformates to produce protected symmetrical urea derivatives in moderate to high yield. These derivatives can be further deacetylated to obtain unprotected urea derivatives, showcasing the compound's versatility in chemical synthesis (Lyon & Reese, 1978).

Physical Properties Analysis

The physical properties of 2',3',5'-Tri-O-acetyladenosine and its derivatives, such as solubility, melting point, and crystal structure, are influenced by the acetyl groups. For instance, the acetyl and bromine substitutions on nucleosides like 8-bromo-2',3',5'-triacetyl adenosine have been shown to affect molecular conformation and interactions, which may provide insights into the physical properties of 2',3',5'-Tri-O-acetyladenosine (Mande et al., 1992).

Scientific Research Applications

  • Drug Discovery : This compound plays a significant role in linking reactions essential for drug discovery, lead finding, proteomics, and DNA research (Kolb & Sharpless, 2003).

  • Synthesis of Nucleosides and Nucleotides : It's useful in synthesizing various nucleosides and nucleotides, including adenosine and tetra-O-acetyl--D-ribofuranose (Saneyoshi & Satoh, 1979).

  • Preparation of Cytokinins : N6-acetyl-2′,3′,5′-tri-O-acetyladenosine serves as a substrate for selective N6-alkylations, aiding in the preparation of various cytokinins (Tararov et al., 2011).

  • Intermediate in Synthesis : It acts as an intermediate in the synthesis of 6-ureidopurine ribosides, contributing to broader chemical applications (Lyon & Reese, 1978).

  • Selective C8-Metalation of Purine Nucleosides : The 8-bromo variant of this compound is used in the selective C8-metalation of purine nucleosides, which is a significant process in organic chemistry (Kampert et al., 2018).

  • Conversion to Other Chemical Forms : It can be converted into 6-chloropurine nucleoside 9 with a 71% yield, showcasing its versatility in chemical transformations (Francom & Robins, 2003).

  • Photoreactions in Organic Chemistry : This compound is involved in photoreactions with pyrimido[5,4-g]pteridinetetrone N-oxide in acetonitrile, leading to the formation of specific organic compounds (Maki et al., 1993).

  • Oligonucleotide Synthesis : It is necessary for the insertion in phosphotriester oligonucleotide synthesis (Gregoire & Neilson, 1978).

  • Conversion to Nucleoside Analogs : The ease of converting 2′,3′,5′-tri-O-acetylinosine to various nucleoside analogs is notable, especially using hexamethylphosphorous triamide and an organic halide (Véliz & Beal, 2000).

  • Selective Antiviral Activity : N(6)-benzyladenosine, which can be derived from this compound, shows selective antiviral activity against enterovirus 71 (Drenichev et al., 2016).

  • Study of Hydrogen Bonding Effects : Research on 2',3',5'-Tri-O-acetyladenosine has helped in understanding the effects of hydrogen bonding on UV absorption and resonance Raman scattering intensities (Toyama et al., 2005).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVZNVTXNUTBFB-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5'-Tri-O-acetyladenosine

CAS RN

7387-57-7
Record name 2',3',5'-Tri-O-acetyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
VI Tararov, SV Kolyachkina, CS Alexeev… - Synthesis, 2011 - thieme-connect.com
A simple and efficient route to N 6-acetyl-2′, 3′, 5′-tri-O-acetyladenosine (1) was developed based on selective N-deacetylation of pentaacetylated adenosine 2 with methanol at …
Number of citations: 37 www.thieme-connect.com
PA Lyon, CB Reese - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Reaction between 2′,3′,5′-tri-O-acetyladenosine (6) and p-nitrophenyl chloroformate in pyridine solution at 20 C or between (6) and phenyl chloroformate in pyridine solution at 70 …
Number of citations: 7 pubs.rsc.org
CC Wilson, P Tollin, RA Howie - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
(IUCr) Structure of 2',3',5'-tri-O-acetyladenosine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume 42 Part 6 …
Number of citations: 12 scripts.iucr.org
K Debiec, E Sochacka - RSC advances, 2021 - pubs.rsc.org
An efficient method of ureido linkage formation during epimerization-free one-pot synthesis of protected hypermodified N6-threonylcarbamoyladenosine (t6A) and its 2-SMe analog (…
Number of citations: 3 pubs.rsc.org
T Kato, S Ogawa, I Ito - Tetrahedron Letters, 1981 - Elsevier
Oxidation of 2′,5′ ,5′-tri-O-aaetyl derivatives of N 6 ,N 6 -dialkyl- adenosines(3a-g) uifh KMnO 4 in 50% AcOH gave both the mono(5a-g) and didealkyl derivatives(6a-c); it uas …
Number of citations: 8 www.sciencedirect.com
R Boyd, JN Low, P Tollin - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Structure of 8-bromo-2',3',5'-tri-O-acetyladenosine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) Volume …
Number of citations: 1 scripts.iucr.org
RE Holmes, RK Robins - Journal of the American Chemical …, 1964 - ACS Publications
Bromination of 2', 3', 5'-tri-O-acetyladenosine (VIII) occurred under conditions similar to those employed for the bromination of 2', 3', 5'-tri-O-acetylguanosine (I) to give a 59% yield of 8-…
Number of citations: 186 pubs.acs.org
M SANEYOSHI, E SATOH - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
Condensation of adenine (1a) with 1-O-acetyl-2, 3, 5-tri-O-benzoyl-β-D-ribofuranose (2a) in acetonitrile in the presence of stannic chloride at room temperature gave blocked nucleoside…
Number of citations: 90 www.jstage.jst.go.jp
P Francom, MJ Robins - The Journal of Organic Chemistry, 2003 - ACS Publications
Treatment of 9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-2-amino-6-chloropurine (1) with TMS-Cl and benzyltriethylammonium nitrite (BTEA-NO 2 ) in dichloromethane gave the crystalline 2,…
Number of citations: 52 pubs.acs.org
F Kampert, D Brackemeyer, TTY Tan… - …, 2018 - ACS Publications
8-Bromo-2′-deoxy-3′,5′-di-O-acetylguanosine (1), 8-bromo-2′,3′,5′-tri-O-acetylguanosine (2), 8-bromo-2′-deoxy-3′,5′-di-O-acetyladenosine (3), and 8-bromo-2′,3′,5′-…
Number of citations: 21 pubs.acs.org

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